molecular formula C12H12BrN3O3 B7789696 2-[(6-Bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid

2-[(6-Bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid

Cat. No.: B7789696
M. Wt: 326.15 g/mol
InChI Key: YIWQPMVXTVANDH-UHFFFAOYSA-N
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Description

2-[(6-Bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(6-Bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Uniqueness: 2-[(6-Bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid is unique due to the presence of both the hydroxybutanoic acid and the bromoquinazoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(6-bromoquinazolin-4-yl)amino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3/c1-6(17)10(12(18)19)16-11-8-4-7(13)2-3-9(8)14-5-15-11/h2-6,10,17H,1H3,(H,18,19)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWQPMVXTVANDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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